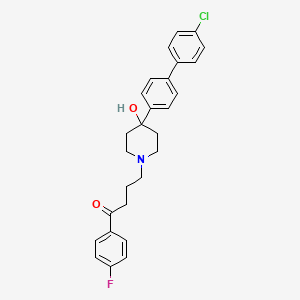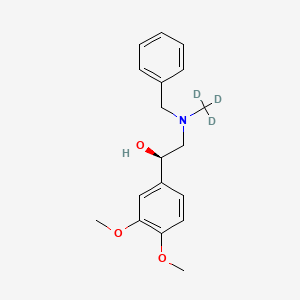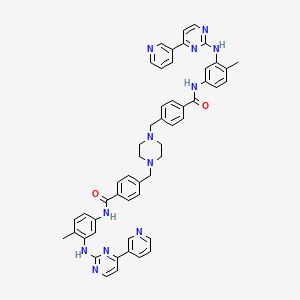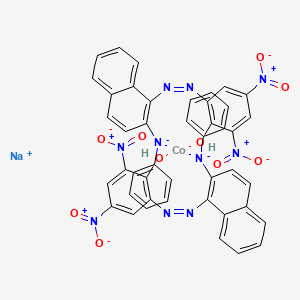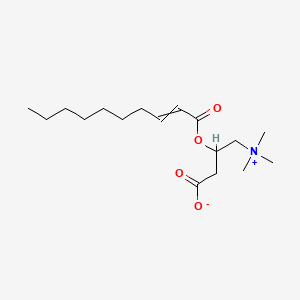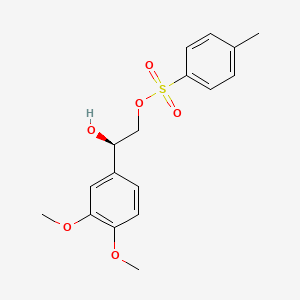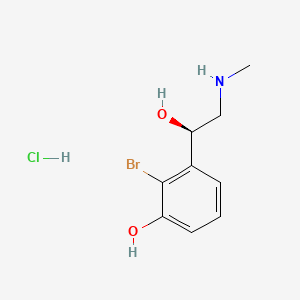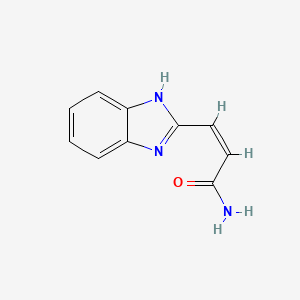
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) is a xanthene dye substituted two times by a sulfonic acid. It is commonly used as a fluorescent probe, particularly in biological samples, due to its high photostability compared to other dyes like fluorescein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt involves multiple steps, starting with the preparation of the xanthene core structure The core is then functionalized with sulfonic acid groups and carboxylic acid groupsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization and chromatography to ensure the removal of any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: In biological research, it is used to stain cells and tissues, allowing researchers to visualize cellular structures and processes under a microscope.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques to detect and monitor diseases.
Industry: It is used in industrial applications such as the development of sensors and detection systems for environmental monitoring
Mécanisme D'action
The mechanism by which 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt exerts its effects involves its ability to absorb light and emit fluorescence. The sulfonic acid and carboxylic acid groups enhance its solubility and stability, allowing it to interact with various molecular targets. The compound binds to specific cellular components, such as proteins and nucleic acids, and emits fluorescence upon excitation with light, making it a valuable tool for imaging and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt.
Rhodamine B: Similar in structure but lacks the sulfonic acid groups, making it less soluble and stable in aqueous solutions.
Texas Red: A sulfonated rhodamine dye with similar applications but different spectral properties.
Uniqueness
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt stands out due to its high photostability, solubility, and ability to emit strong fluorescence. These properties make it particularly useful in applications requiring long-term imaging and high sensitivity .
Propriétés
Numéro CAS |
247144-99-6 |
|---|---|
Formule moléculaire |
C22H15Li3N2O11S2 |
Poids moléculaire |
568.305 |
Nom IUPAC |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
Clé InChI |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Synonymes |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


